Propyl valerate Propyl valerate Propyl pentanoate, also known as N-propyl valerate, belongs to the class of organic compounds known as fatty acid esters. These are carboxylic ester derivatives of a fatty acid. Propyl pentanoate exists as a solid, slightly soluble (in water), and an extremely weak basic (essentially neutral) compound (based on its pKa). Propyl pentanoate has been detected in multiple biofluids, such as feces and urine. Within the cell, propyl pentanoate is primarily located in the cytoplasm. Propyl pentanoate has an animal, ethereal, and fruity taste.
Propyl pentanoate is a fatty acid ester.
Brand Name: Vulcanchem
CAS No.: 141-06-0
VCID: VC20985701
InChI: InChI=1S/C8H16O2/c1-3-5-6-8(9)10-7-4-2/h3-7H2,1-2H3
SMILES: CCCCC(=O)OCCC
Molecular Formula: C8H16O2
Molecular Weight: 144.21 g/mol

Propyl valerate

CAS No.: 141-06-0

Cat. No.: VC20985701

Molecular Formula: C8H16O2

Molecular Weight: 144.21 g/mol

* For research use only. Not for human or veterinary use.

Propyl valerate - 141-06-0

Specification

Description Propyl pentanoate, also known as N-propyl valerate, belongs to the class of organic compounds known as fatty acid esters. These are carboxylic ester derivatives of a fatty acid. Propyl pentanoate exists as a solid, slightly soluble (in water), and an extremely weak basic (essentially neutral) compound (based on its pKa). Propyl pentanoate has been detected in multiple biofluids, such as feces and urine. Within the cell, propyl pentanoate is primarily located in the cytoplasm. Propyl pentanoate has an animal, ethereal, and fruity taste.
Propyl pentanoate is a fatty acid ester.
CAS No. 141-06-0
Molecular Formula C8H16O2
Molecular Weight 144.21 g/mol
IUPAC Name propyl pentanoate
Standard InChI InChI=1S/C8H16O2/c1-3-5-6-8(9)10-7-4-2/h3-7H2,1-2H3
Standard InChI Key ROJKPKOYARNFNB-UHFFFAOYSA-N
SMILES CCCCC(=O)OCCC
Canonical SMILES CCCCC(=O)OCCC
Boiling Point 167.5 °C
Melting Point -70.7 °C
-70.7°C

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